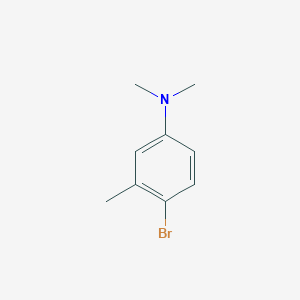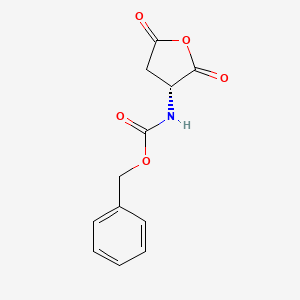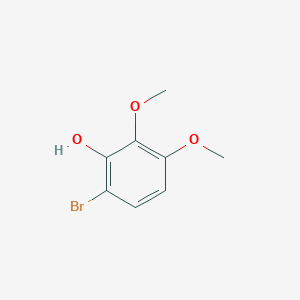
3-氯-4-甲氧基苯酚
描述
3-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-4-methoxyphenol has a predicted density of 1.280±0.06 g/cm3 . It has a melting point of 51 °C and a boiling point of 148-150 °C under a pressure of 14 Torr . The compound is solid at room temperature .科学研究应用
Antimicrobial Activity
3-Chloro-4-methoxyphenol may be involved in the synthesis and degradation of organohalides, which are compounds that can have antimicrobial properties. This is particularly relevant in environmental microbiology research where understanding the global halogen cycle is crucial .
Environmental Monitoring
This compound could be used in environmental monitoring, as it is involved in the degradation of chlorinated hydroquinone metabolites synthesized by fungi .
Chemical Synthesis
It may serve as a precursor or intermediate in the synthesis of more complex chemical compounds, as suggested by its use in various synthesis processes .
Analytical Chemistry
In analytical chemistry, 3-Chloro-4-methoxyphenol could be used for cloud point extraction strategies for pre-concentration of lead molecules in samples .
Sensor Development
Research has been conducted on the fabrication of sensors based on metal oxides for detecting compounds like 3-methoxyphenol, which suggests potential for developing sensors for related compounds such as 3-Chloro-4-methoxyphenol .
Pharmaceutical Research
The compound might be used in pharmaceutical research, possibly as a building block for drug development or modification, as indicated by its involvement in the synthesis of hybrid drugs .
安全和危害
3-Chloro-4-methoxyphenol is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
作用机制
Target of Action
It is known that phenolic compounds, such as 3-chloro-4-methoxyphenol, often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It is known that phenolic compounds can influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, often as a result of their interactions with proteins and enzymes . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methoxyphenol. For example, the presence of other chemicals can influence the compound’s solubility and stability . Additionally, factors such as pH and temperature can affect the compound’s reactivity and its interactions with biological molecules .
属性
IUPAC Name |
3-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDPAQOAABPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517614 | |
| Record name | 3-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyphenol | |
CAS RN |
18093-12-4 | |
| Record name | 3-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?
A1: While 3-chloro-4-methoxyphenol is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of 3-chloro-4-methoxyphenol alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

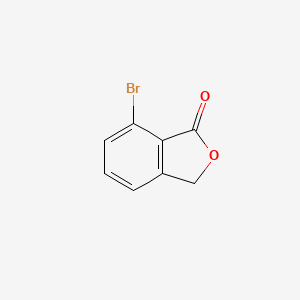
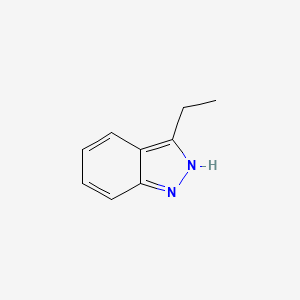

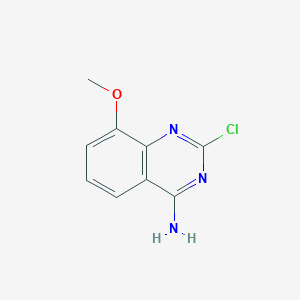
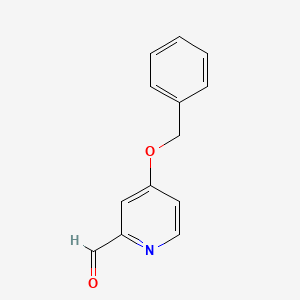
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)

